molecular formula C14H9F5O3S B1585939 Pentafluorobenzyl p-Toluenesulfonate CAS No. 32974-36-0

Pentafluorobenzyl p-Toluenesulfonate

Cat. No.: B1585939
CAS No.: 32974-36-0
M. Wt: 352.28 g/mol
InChI Key: BKNSDBYJUGNUDL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pentafluorobenzyl p-Toluenesulfonate, also known as (2,3,4,5,6-pentafluorophenyl)methyl 4-methylbenzenesulfonate, is primarily used as a derivatizing reagent in gas chromatography . It targets aliphatic and aromatic mercaptans, converting them into their pentafluorobenzyl derivatives .

Mode of Action

The interaction of this compound with its targets involves a process known as extractive alkylation . In this process, the compound reacts with mercaptans to form pentafluorobenzyl derivatives . These derivatives are subsequently determined by gas chromatography with flame ionization detection .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the conversion of mercaptans into their pentafluorobenzyl derivatives . This conversion process can influence the downstream detection and analysis of these compounds in gas chromatography.

Result of Action

The molecular and cellular effects of this compound’s action are manifested in the formation of pentafluorobenzyl derivatives of mercaptans . These derivatives can be more easily detected and analyzed in gas chromatography, enhancing the sensitivity and selectivity of the analysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas and in a cool, dark place to prevent decomposition . Furthermore, it is soluble in methanol , which can be an important factor in its use and handling in laboratory settings.

Biochemical Analysis

Biochemical Properties

Pentafluorobenzyl p-Toluenesulfonate plays a crucial role in biochemical reactions, primarily as a derivatizing agent. It interacts with various enzymes, proteins, and other biomolecules to facilitate the detection and analysis of specific compounds. For instance, it is used in the derivatization of mercaptans, converting them into their pentafluorobenzyl derivatives, which can then be analyzed using gas chromatography with flame ionization detection . This interaction enhances the sensitivity and selectivity of the detection process, making it a valuable tool in biochemical analysis.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in forensic toxicology, this compound is used to determine cyanide levels in blood, which can impact cellular respiration and energy production . The compound’s ability to interact with cellular components and alter their function underscores its importance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through derivatization reactions. It binds to specific functional groups in target molecules, forming stable derivatives that can be easily detected and analyzed. This process often involves enzyme inhibition or activation, leading to changes in gene expression and cellular function . The precise binding interactions and the resulting biochemical changes are critical to understanding the compound’s role in various applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is sensitive to moisture and should be stored under inert gas to maintain its stability . Long-term exposure to the compound in in vitro or in vivo studies may lead to gradual changes in cellular processes, highlighting the need for careful monitoring and control.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound may cause enzyme inhibition, leading to disruptions in metabolic pathways and cellular processes . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in derivatization reactions allows it to participate in the detection and analysis of specific metabolites, providing insights into metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins to facilitate its movement and localization within the cell . These interactions can affect the compound’s accumulation and activity, influencing its overall impact on cellular processes. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in biochemical analysis.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research applications.

Chemical Reactions Analysis

Types of Reactions

Pentafluorobenzyl p-Toluenesulfonate primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorobenzyl group . It can react with various nucleophiles to form corresponding derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as thiols, amines, and alcohols. The reactions typically occur under mild conditions, often in the presence of a phase transfer catalyst like tetra-n-amylammonium chloride .

Major Products Formed

The major products formed from reactions with this compound are pentafluorobenzyl derivatives of the nucleophiles used. For example, the reaction with n-butyl mercaptan forms n-butyl pentafluorobenzyl thioether .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the pentafluorobenzyl group and the p-toluenesulfonate ester, which provides both enhanced volatility and electron capture properties. This makes it particularly effective for gas chromatographic applications .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5O3S/c1-7-2-4-8(5-3-7)23(20,21)22-6-9-10(15)12(17)14(19)13(18)11(9)16/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNSDBYJUGNUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379746
Record name (Pentafluorophenyl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32974-36-0
Record name (Pentafluorophenyl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32974-36-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does pentafluorobenzyl p-toluenesulfonate facilitate the detection of cyanide in biological samples?

A1: Cyanide, in its anionic form, is difficult to analyze directly using gas chromatography due to its polarity and thermal instability. This compound acts as a derivatizing agent, reacting with cyanide to form a more volatile and thermally stable derivative suitable for gas chromatographic analysis. [, ] This derivative, pentafluorobenzyl cyanide, can then be separated and detected with higher sensitivity and selectivity.

Q2: What are the advantages of using gas chromatography-tandem mass spectrometry (GC-MS/MS) over other techniques for cyanide detection after derivatization with this compound?

A2: GC-MS/MS offers several advantages for cyanide detection after derivatization: []

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